molecular formula C17H13N3O2 B11835398 1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione CAS No. 62707-34-0

1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione

Cat. No.: B11835398
CAS No.: 62707-34-0
M. Wt: 291.30 g/mol
InChI Key: GXGXBSNITOWHMH-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazole ring fused to a quinazoline moiety, with a 4-methylphenyl group attached to the imidazole ring.

Preparation Methods

The synthesis of 1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a typical synthetic route might involve the reaction of 2-aminobenzamide with 4-methylbenzaldehyde in the presence of a suitable catalyst to form the desired imidazoquinazoline structure . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione can be compared with other similar compounds, such as:

    Benzo[4,5]imidazo[1,2-a]pyrimidine: Known for its COX-2 inhibitory activity and anti-inflammatory properties.

    2,3-Dihydroquinazolin-4(1H)-ones: Exhibits antitumor and antiviral activities.

    Imidazo[1,2-c]quinazoline derivatives: Used in various pharmaceutical applications due to their diverse biological activities. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which make it a valuable compound for research and development.

Properties

CAS No.

62707-34-0

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

1-(4-methylphenyl)-3H-imidazo[2,1-b]quinazoline-2,5-dione

InChI

InChI=1S/C17H13N3O2/c1-11-6-8-12(9-7-11)20-15(21)10-19-16(22)13-4-2-3-5-14(13)18-17(19)20/h2-9H,10H2,1H3

InChI Key

GXGXBSNITOWHMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CN3C2=NC4=CC=CC=C4C3=O

Origin of Product

United States

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